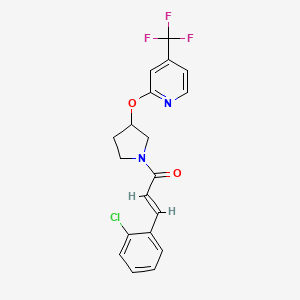
(E)-3-(2-chlorophenyl)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)prop-2-en-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
(E)-3-(2-chlorophenyl)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)prop-2-en-1-one is a useful research compound. Its molecular formula is C19H16ClF3N2O2 and its molecular weight is 396.79. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
The compound (E)-3-(2-chlorophenyl)-1-(3-((4-(trifluoromethyl)pyridin-2-yl)oxy)pyrrolidin-1-yl)prop-2-en-1-one, often referred to as a pyridine derivative, has garnered attention in medicinal chemistry due to its potential biological activities. This article delves into its synthesis, biological mechanisms, and pharmacological effects based on diverse research findings.
Chemical Structure and Properties
The molecular formula of the compound is C19H19ClF3N2O, with a molecular weight of approximately 395.82 g/mol. The structure features a chlorophenyl group, a pyridine moiety with trifluoromethyl substitution, and a pyrrolidine ring, which contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step reactions, beginning with the formation of the pyridine ring followed by functionalization to introduce the chlorophenyl and pyrrolidine components. A common synthetic route includes the reaction of 4-trifluoromethylpyridine derivatives with chlorinated phenolic compounds under controlled conditions.
Anticancer Properties
Recent studies have indicated that compounds similar to this compound exhibit significant anticancer properties. For instance, pyrazolo[1,5-a]pyrimidine derivatives have shown promising results against various cancer cell lines due to their ability to inhibit specific enzymes involved in tumor growth .
Table 1: Summary of Anticancer Activity
| Compound Type | Target Cancer Type | Mechanism of Action | Reference |
|---|---|---|---|
| Pyrazolo[1,5-a]pyrimidines | Breast Cancer | Enzyme inhibition | |
| Pyridine Derivatives | Lung Cancer | Induction of apoptosis |
Enzymatic Inhibition
The compound also exhibits potential as an enzyme inhibitor. In vitro studies have demonstrated that it can inhibit enzymes critical for cancer metabolism and proliferation. For example, the inhibition of mutant forms of isocitrate dehydrogenase (IDH) has been observed, which is significant in certain types of cancers .
Table 2: Enzyme Inhibition Data
Pharmacological Studies
Pharmacological evaluations have highlighted the compound's potential as a dual-target agent. It has been designed to act on both mu-opioid receptors and dopamine D3 receptors, showcasing its versatility in treating conditions like pain and addiction .
Case Studies
A case study involving the administration of similar compounds in animal models demonstrated significant reductions in tumor size and improved survival rates. These findings suggest that further clinical trials could be warranted to explore the therapeutic potential of this compound in oncology.
Properties
IUPAC Name |
(E)-3-(2-chlorophenyl)-1-[3-[4-(trifluoromethyl)pyridin-2-yl]oxypyrrolidin-1-yl]prop-2-en-1-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16ClF3N2O2/c20-16-4-2-1-3-13(16)5-6-18(26)25-10-8-15(12-25)27-17-11-14(7-9-24-17)19(21,22)23/h1-7,9,11,15H,8,10,12H2/b6-5+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BMDRCCJJTKOGRT-AATRIKPKSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)C(=O)C=CC3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CN(CC1OC2=NC=CC(=C2)C(F)(F)F)C(=O)/C=C/C3=CC=CC=C3Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16ClF3N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
396.8 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.














